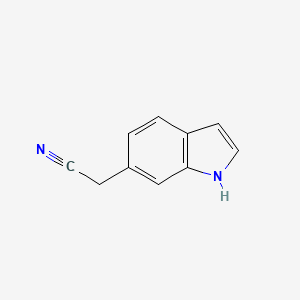

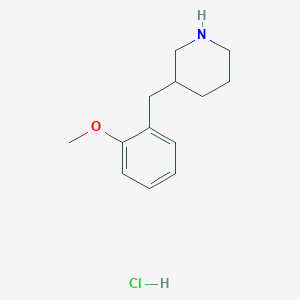

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

Overview

Description

Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms. They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The specific synthesis route for “3,5-Diethyl-1-methyl-1H-pyrazol-4-amine” would depend on the specific substituents and their positions .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms. The specific structure of “3,5-Diethyl-1-methyl-1H-pyrazol-4-amine” would include additional ethyl and methyl groups attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including addition, reduction, oxidation, and condensation reactions . The specific reactions that “3,5-Diethyl-1-methyl-1H-pyrazol-4-amine” can undergo would depend on the specific substituents and their positions.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific substituents. For example, they can have different boiling points, densities, and solubilities .Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine, are significant in medicinal chemistry due to their wide range of pharmacological activities. They have been used in the development of compounds with anti-inflammatory, antibacterial, and anticancer properties. The pyrazole moiety is a common scaffold in drug discovery, often employed in the synthesis of bioactive chemicals .

Agrochemistry

In agrochemistry, pyrazole compounds serve as vital intermediates for the synthesis of herbicides, insecticides, and fungicides. Their structural versatility allows for the creation of various derivatives that can be tailored to target specific pests or weeds, enhancing crop protection strategies .

Coordination Chemistry

The pyrazole ring can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their potential applications in catalysis, magnetic materials, and as sensors due to their unique electronic and structural properties .

Organometallic Chemistry

In organometallic chemistry, 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine derivatives are explored for their ability to form stable organometallic compounds. These compounds are of interest for their catalytic activities and potential use in organic synthesis and industrial processes .

Fluorescent Materials

Pyrazole derivatives exhibit fluorescence properties, making them suitable for use as fluorescent materials. They can be used in the development of organic light-emitting diodes (OLEDs), laser dyes, and as fluorescent probes for biological imaging .

Photoluminescent and Photorefractive Materials

The photoluminescent and photorefractive characteristics of pyrazole compounds make them candidates for use in high-tech applications such as photovoltaic cells and holographic data storage systems. Their stability and hole transport properties are particularly advantageous in these fields .

Pharmaceutical Drug Development

Pyrazole derivatives have been incorporated into the structure of various pharmaceutical drugs. They are present in certain antidepressants, antihypertensive drugs, and anti-arrhythmic medications. Their structural diversity allows for the modulation of biological activity, leading to the development of new therapeutic agents .

Textile Industry

In the textile industry, pyrazole-based compounds are utilized as fluorescent whitening agents. Their ability to absorb UV light and emit it as visible light enhances the brightness and whiteness of fabrics .

Mechanism of Action

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, they continue to be a focus of research for the development of new drugs . Future research may focus on synthesizing new pyrazole derivatives, studying their biological activities, and optimizing their properties for therapeutic use.

properties

IUPAC Name |

3,5-diethyl-1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZHNJQWDDUJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605004 | |

| Record name | 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine | |

CAS RN |

87675-34-1 | |

| Record name | 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)

![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)